N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Description
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide is a complex organic molecule known for its interesting structural features and wide range of potential applications. This compound belongs to a category of compounds characterized by a dihydrochromene core connected to a pyrazole ring via a carboxamide linkage.
Properties
IUPAC Name |
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)10-21-11-14(9-19-21)18(22)20-16-7-8-23-17-13(3)5-4-6-15(16)17/h4-6,9,11-12,16H,7-8,10H2,1-3H3,(H,20,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPVWNWXVZUAW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)C3=CN(N=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)NC(=O)C3=CN(N=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. These steps often include the formation of the dihydrochromene core through cyclization reactions, followed by the construction of the pyrazole ring through condensation reactions.
Formation of the dihydrochromene core: : This may involve a reaction between an appropriate phenol derivative and a suitable aldehyde or ketone under acidic or basic conditions to form the chromene structure.
Pyrazole ring construction: : The key intermediate from the first step can then react with hydrazine or its derivatives to form the pyrazole ring.
Carboxamide linkage: : The final step involves introducing the carboxamide group, typically through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced methodologies to improve yield and efficiency. Detailed industrial processes would also need to consider cost, availability of starting materials, and environmental impacts.
Chemical Reactions Analysis
Types of Reactions
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form oxidized derivatives.
Reduction: : Reacting with reducing agents to reduce specific functional groups.
Substitution: : Halogenations, nitrations, or other substitutions on the aromatic rings or side chains.
Condensation: : Formation of larger molecules through the condensation of functional groups.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: Lithium aluminum hydride, sodium borohydride, etc.
Substituting agents: Halogens (Cl₂, Br₂), nitrating mixtures, etc.
Major Products
Major products from these reactions depend on the specific conditions and reagents used but may include various functionalized derivatives of the original compound with modified electronic, steric, or physical properties.
Scientific Research Applications
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide has significant potential in scientific research across various disciplines:
Chemistry
Used as a precursor or intermediate in the synthesis of other complex molecules, especially in the development of pharmaceuticals and advanced materials.
Biology
Studied for its biological activity and potential as a bioactive compound in various assays and models.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
Mechanism of Action
Effects and Pathways
The mechanism of action of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-(2-methylpropyl)pyrazole-4-carboxamide depends on its interactions with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds and Uniqueness
Comparison with other compounds such as N-[(4S)-dihydro-2H-chromen-4-yl]pyrazole derivatives highlights its unique structural features, such as the methyl substituents, that can affect its chemical reactivity and biological activity.
By exploring its synthetic methods, chemical reactivity, applications, and mechanism of action, this compound reveals itself as a fascinating subject for ongoing research and development across various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
